2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

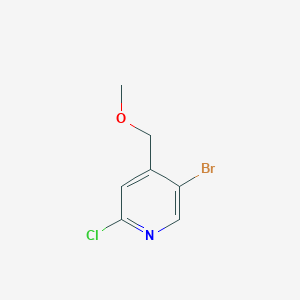

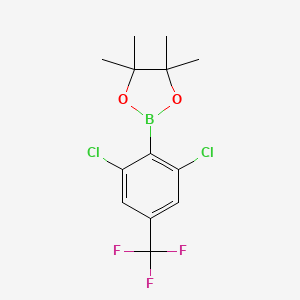

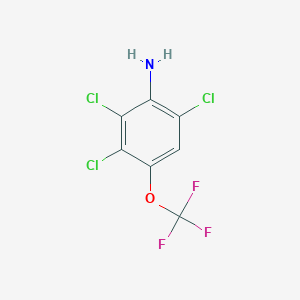

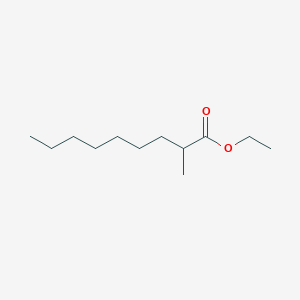

“2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a liquid at room temperature .

Synthesis Analysis

This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

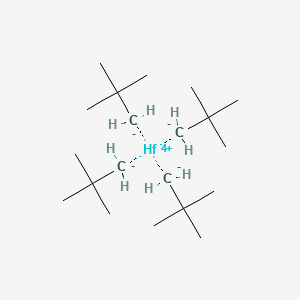

The molecular structure of this compound includes a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and a trifluoromethyl group .Chemical Reactions Analysis

In the context of Suzuki–Miyaura coupling, this compound can participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . Protodeboronation of pinacol boronic esters like this compound is not well developed .Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.96 . It is a liquid at room temperature and should be stored at 2-8°C .科学研究应用

2,6-DC-4-TFM-PBA-PE is widely used in scientific research due to its versatile properties. It is often used as a catalyst in organic synthesis, as it can promote the formation of C-C and C-N bonds. It is also used as an inhibitor of enzymes, as it can bind to the active site of an enzyme and block its activity. 2,6-DC-4-TFM-PBA-PE is also used in the synthesis of other compounds, such as nucleosides, carbohydrates, and peptides.

作用机制

Target of Action

Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations where the valuable boron moiety remains in the product .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and C–C bond formations .

Pharmacokinetics

Pinacol boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows for the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction is considerably accelerated at physiological pH . Therefore, these factors must be considered when using these boronic pinacol esters for pharmacological purposes .

实验室实验的优点和局限性

2,6-DC-4-TFM-PBA-PE has a number of advantages and limitations when used in laboratory experiments. The compound is relatively stable and can be stored at room temperature for long periods of time. It is also soluble in a variety of solvents, making it easy to use in a variety of laboratory applications. However, the compound can be toxic and should be handled with care. In addition, the compound can be expensive and can be difficult to obtain in large quantities.

未来方向

The versatile properties of 2,6-DC-4-TFM-PBA-PE make it a promising compound for a variety of future research applications. Possible future directions include the development of new synthesis methods for the compound, the study of its biochemical and physiological effects, and the exploration of its potential uses in drug development. In addition, further research could be conducted on its potential toxicity and its interactions with other compounds. Finally, the compound could be used to develop new catalysts and inhibitors for a variety of biochemical and physiological processes.

合成方法

2,6-DC-4-TFM-PBA-PE can be synthesized by a two-step process. In the first step, the phenylboronic acid is reacted with 2,6-dichloro-4-trifluoromethylphenol in the presence of a base such as sodium hydroxide. The reaction produces a boronate ester, which is then reacted with pinacol in the presence of a catalyst such as triethylamine. This reaction produces the desired 2,6-DC-4-TFM-PBA-PE.

安全和危害

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .

属性

IUPAC Name |

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2F3O2/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)16)13(17,18)19/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSTYPJHLSOJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)

![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)